N,N-Dimethylquinazolin-4-amine is a chemical compound with the molecular formula C10H10N3. It belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound is particularly significant due to its potential therapeutic properties, including anticancer and antibacterial effects. Its synthesis and various chemical reactions have been extensively studied, making it a valuable subject in chemical research.
N,N-Dimethylquinazolin-4-amine is classified as an organic compound and a heterocyclic amine. It is derived from quinazoline, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. The classification of this compound falls under the category of nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals due to their biological activity.
The synthesis of N,N-dimethylquinazolin-4-amine typically involves several methods, including:
N,N-Dimethylquinazolin-4-amine can undergo various chemical reactions:
The mechanism of action for N,N-dimethylquinazolin-4-amine involves its interaction with specific biological targets. Quinazoline derivatives are known to inhibit enzyme activity related to cell proliferation and survival, thus showing potential as anticancer agents. They may also modulate receptor activity within the central nervous system, impacting neurotransmission and exhibiting psychotropic properties.
N,N-Dimethylquinazolin-4-amine exhibits several notable physical and chemical properties:
N,N-Dimethylquinazolin-4-amine has several significant applications in scientific research:
The discovery of N,N-Dimethylquinazolin-4-amine (also designated as MPC-6827 or Azixa®) emerged from systematic structure-activity relationship (SAR) studies targeting 4-anilinoquinazoline scaffolds. Initial efforts focused on optimizing the lead compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265), which demonstrated potent apoptosis induction but suboptimal pharmacokinetic properties. Researchers explored substitutions at the quinazoline 2-position, leading to the replacement of chlorine with a methyl group. This modification yielded N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (compound 6h), which exhibited enhanced metabolic stability while retaining anticancer efficacy [1] [3].
The synthetic route involved nucleophilic displacement of 2,4-dichloroquinazoline with N-methyl-4-methoxyaniline, followed by methylation at the 2-position. This efficient methodology facilitated large-scale production and further SAR exploration. The compound’s designation as MPC-6827 reflected its progression into clinical development, marking a milestone in quinazoline-based anticancer agents [8]. Key milestones include:
Table 1: Evolution of Quinazoline-Based Apoptosis Inducers
Compound | 2-Position | EC₅₀ (Apoptosis Induction) | Key Advancement |
---|---|---|---|
EP128265 (6b) | Chloro | 9 nM | Lead optimization starting point |
MPC-6827 (6h) | Methyl | 2 nM | Enhanced potency & BBB penetration |
5-Methoxy analog | Methoxy | 15 nM | Improved solubility |
N,N-Dimethylquinazolin-4-amine functions as a microtubule-targeting agent that induces apoptosis by disrupting mitotic spindle assembly. It binds to the colchicine site on β-tubulin, inhibiting polymerization and activating the intrinsic apoptotic pathway. Cellular treatment results in G₂/M phase arrest, caspase activation, and mitochondrial membrane depolarization. The compound’s EC₅₀ of 2 nM in cell-based apoptosis assays underscores its potency, significantly outperforming earlier analogs [1] [5] [6].
Mechanistic studies confirm its dual inhibition of tubulin polymerization and microtubule assembly, with IC₅₀ values in the sub-micromolar range. This disruption triggers downstream signaling cascades involving Bcl-2 family proteins and apoptosome formation. Notably, the compound’s N-methyl aniline moiety enhances binding affinity to tubulin’s hydrophobic pocket, while the 2-methyl group optimizes steric interactions with residue Tβ179 [5] [7].
Key Pharmacological Advantages:
Within the quinazoline class, N,N-Dimethylquinazolin-4-amine occupies a distinct niche due to its balanced potency and pharmacokinetic profile. Comparative analyses reveal critical SAR insights:
2-Position Substitutions
The 2-methyl group confers optimal bioactivity among halogens, alkyl, and heterocyclic substituents. For example:
Table 2: Impact of 2-Position Modifications on Anticancer Activity
2-Substituent | Tubulin Polymerization IC₅₀ (μM) | Cytotoxicity (A549 IC₅₀, μM) | BBB Penetration |
---|---|---|---|
Methyl (MPC-6827) | 1.2 | 0.27 | High |
Chloro | 0.8 | 0.027 | Moderate |
Methoxy | 2.5 | 0.89 | Low |
Trifluoromethyl | 3.1 | 1.45 | Moderate |
Core Scaffold Comparisons
Replacing the quinazoline ring with other heterocycles alters bioactivity:
The N,N-dimethylaniline moiety proves indispensable; replacing 4-methoxy with hydrogen or bulkier alkoxy groups abolishes activity. Conversely, 5- or 6-position methoxy substitutions marginally enhance brain exposure but require empirical optimization [3] [7].
Unique Differentiators:
This strategic positioning underscores N,N-Dimethylquinazolin-4-amine’s role as a versatile pharmacophore for next-generation apoptosis inducers.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1